8-Hexyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 8-hexyl-1,3,7-trimethylpurine-2,6-dione, is a compound with the molecular formula and a molecular weight of 278.35 g/mol. This compound belongs to the class of purine derivatives, which are essential components in various biological processes, including the synthesis of nucleotides and nucleic acids.
8-Hexyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is classified as a purine derivative. Purines are a group of organic compounds that include adenine and guanine, which are vital for DNA and RNA structure. This specific compound has unique alkyl substitutions that may influence its biological activity and solubility properties.
The synthesis of 8-Hexyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. While specific synthetic routes may not be detailed in the available literature, general methods for synthesizing purine derivatives often include:
Technical details regarding the exact conditions (temperature, solvents) and reagents used in these reactions are often proprietary or found in specialized chemical synthesis literature.
The molecular structure of 8-Hexyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione can be represented using various structural formulas:
InChI=1S/C14H22N4O2/c1-5-6-7-8-9-10-15-12-11(16(10)2)13(19)18(4)14(20)17(12)3/h5-9H2,1-4H3This structure highlights the positions of the hexyl and methyl groups on the purine ring .
The compound's data includes:
8-Hexyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione may undergo various chemical reactions typical for purine derivatives:
Technical details regarding these reactions would require experimental data from laboratory studies or published research articles focusing on this compound or similar derivatives.
The mechanism of action for 8-Hexyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is not extensively documented but can be inferred from its structural properties. As a purine derivative:
Data regarding specific interactions with biological targets would require empirical studies to elucidate its pharmacodynamics.
The physical properties of 8-Hexyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione include:
Chemical properties include:
Relevant data such as melting point or boiling point may not be readily available but can be determined through experimental characterization.
8-Hexyl-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has potential applications in various scientific fields:
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: 2211981-77-8
CAS No.: